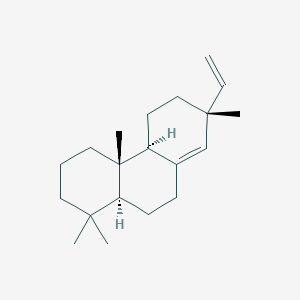
Sandaracopimaradiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sandaracopimaradiene is a natural compound that belongs to the diterpene family. It is found in the resin of various conifers, including the sandarac tree (Tetraclinis articulata), which is native to North Africa and the Mediterranean region. This compound has been the subject of scientific research due to its potential therapeutic properties and its ability to serve as a precursor for the synthesis of other bioactive compounds.
Aplicaciones Científicas De Investigación
Immune System Modulation
Sandaracopimaradiene has been studied for its effects on the immune system, specifically in dendritic cell function. This compound-3beta-ol, a derivative, was found to activate human dendritic cells, enhancing their capacity to stimulate T cells and promoting a shift towards a Th1 cell response. This indicates potential use in immunotherapy, particularly in cancer treatment (Takei et al., 2008).
Antiprotozoal Activity
Research has identified this compound diterpenoids with weak antiprotozoal activity. This suggests potential applications in treating diseases caused by protozoan parasites, although the activity was not strong enough to suggest immediate therapeutic use (Camacho et al., 2001).
Anti-Inflammatory Properties
This compound and its derivatives have shown promising anti-inflammatory effects. In particular, these compounds inhibited nitric oxide production in lipopolysaccharide-stimulated cells, suggesting potential applications in treating inflammatory diseases (Tungcharoen et al., 2019).
Anthelmintic Activity
This compound has been identified as effective against helminths, showing potential as an anthelmintic agent. This could be significant in treating parasitic worm infections (Van Puyvelde et al., 2018).
Antioxidant and Anticancer Effects
Studies have found that certain this compound derivatives exhibit antioxidant properties and can protect cells from oxidative stress-induced damage. This suggests potential roles in preventing or treating oxidative stress-related diseases, including certain types of cancer (Lin et al., 2010).
Antimicrobial and Antifungal Activities
This compound compounds have demonstrated antimicrobial and antifungal activities, including against emerging pathogens like Candida auris. This highlights their potential in developing new antimicrobial and antifungal therapies (Panda et al., 2022).
Biosynthesis of Phytoalexins
In plants, this compound is involved in the biosynthesis of phytoalexins, compounds that contribute to plant defense against pathogens. Understanding this process can aid in agricultural practices and plant protection strategies (Wu et al., 2013).
Neuroprotective Potential
Recent studies indicate that this compound derivatives may have neuroprotective effects, particularly in the context of Alzheimer's disease. They have been shown to reduce the aggregation of beta-amyloid, suggesting a potential role in AD treatment or prevention (Yeo et al., 2023).
Propiedades
Número CAS |
1686-56-2 |
|---|---|
Fórmula molecular |
C7H15O5P |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
(4aS,4bS,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
Clave InChI |
XDSYKASBVOZOAG-QGZVKYPTSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
